

Comprehensive Analytical Characterization of 4-Fluoro-2-hydroxynicotinic Acid

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Compound of Interest

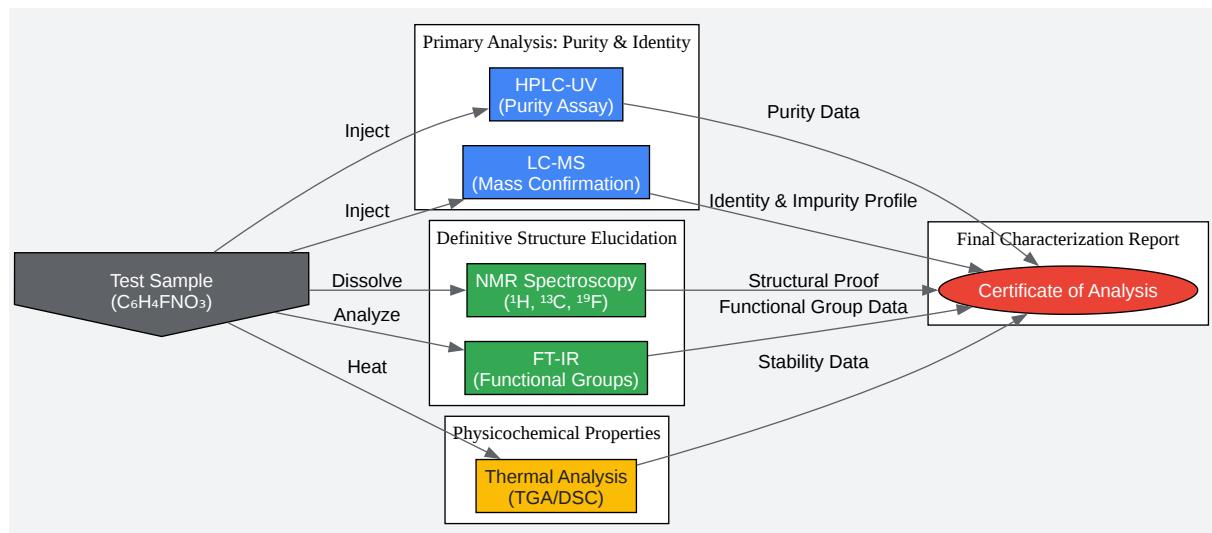
Compound Name: *4-Fluoro-2-hydroxynicotinic acid*

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Foundational Strategy: An Integrated Analytical Workflow

A single analytical technique is insufficient to fully characterize a novel or critical chemical entity. A robust characterization strategy relies on the orthogonal and complementary nature of multiple analytical methods. Each technique provides a unique piece of the puzzle, and together, they build a self-validating system of evidence. Our approach integrates chromatographic separations for purity and impurity profiling with spectroscopic methods for unequivocal structural confirmation and thermal analysis for stability assessment.

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Caption: Integrated workflow for the characterization of **4-Fluoro-2-hydroxynicotinic acid**.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone of purity assessment, separating the primary compound from synthesis-related impurities, starting materials, and degradation products.[\[1\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: The choice of a reversed-phase C18 column is standard for polar aromatic compounds. The acidic mobile phase (formic acid) is critical for protonating the

carboxylic acid and the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with the stationary phase.[2][3] A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved.

Protocol: HPLC-UV Purity Method

- Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
- Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 275 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
- Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

Trustworthiness: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. A DAD allows for peak purity analysis by comparing spectra across the peak, ensuring co-elution is not occurring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

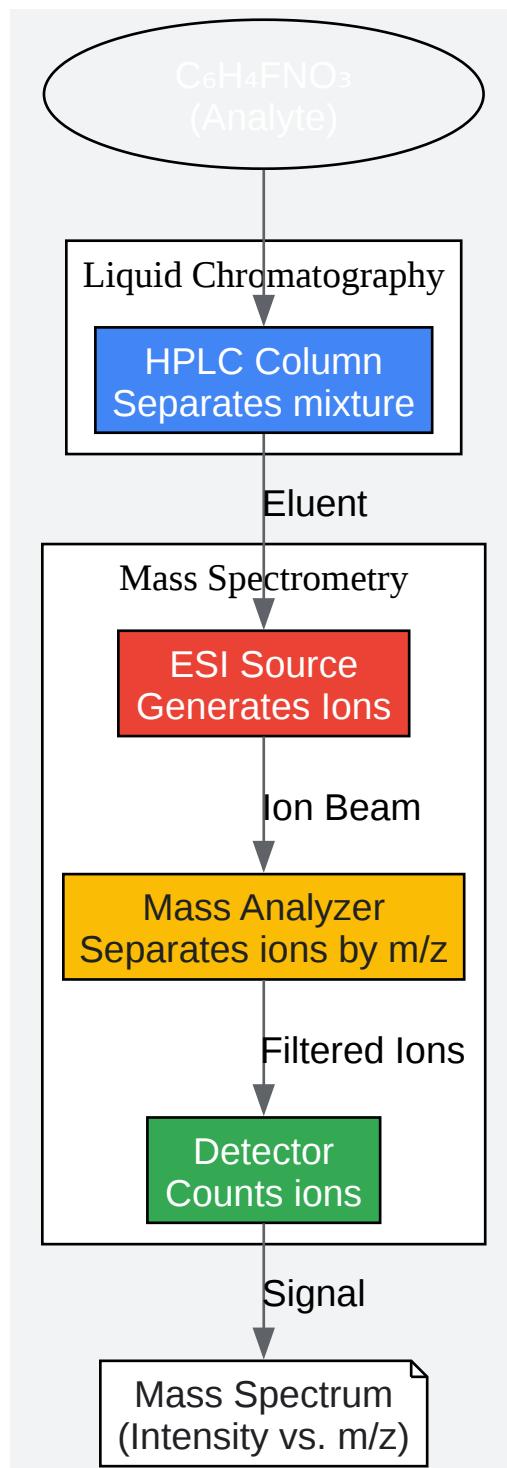
Expertise & Experience: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing unequivocal confirmation of the compound's molecular weight.^[4] Electrospray ionization (ESI) is the preferred method for polar molecules like this, capable of generating ions in both positive and negative modes.^[5] The carboxylic acid and hydroxypyridine moieties make it amenable to both ionization modes, providing complementary data.

Protocol: LC-MS Identity Verification

- Instrumentation: An LC-MS system equipped with an ESI source and a Quadrupole or Time-of-Flight (TOF) mass analyzer.^{[4][6]}
- LC Method: Utilize the same HPLC method as described in Section 2.1 to ensure retention time correlation.
- MS Parameters (Illustrative):

Parameter	Positive Ion Mode (ESI+)	Negative Ion Mode (ESI-)
Ionization Voltage	+3.5 kV	-2.5 kV
Capillary Temperature	320 °C	320 °C
Sheath Gas Flow Rate	40 (arbitrary units)	40 (arbitrary units)
Expected Ion	$[M+H]^+$ at m/z 158.02	$[M-H]^-$ at m/z 156.01

Data Interpretation: The primary objective is to observe the protonated molecule $[M+H]^+$ in positive mode and the deprotonated molecule $[M-H]^-$ in negative mode. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition ($C_6H_4FNO_3$) with high confidence.^[4]



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Caption: Workflow of an LC-MS analysis for identity confirmation.

Spectroscopic Analysis for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive proof of the molecular structure by probing the connectivity and environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic compounds.^[7] For **4-Fluoro-2-hydroxynicotinic acid**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and the pyridine ring. Spin-spin coupling between nuclei (H-H, H-F, C-F) reveals through-bond connectivity.^[8]

Protocol: NMR Structural Analysis

- **Instrumentation:** 500 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH).
- **Experiments:**
 - ¹H NMR: Quantitative analysis of proton environments.
 - ¹³C NMR: Analysis of unique carbon environments.
 - ¹⁹F NMR: Direct observation of the fluorine atom.
 - 2D NMR (COSY, HSQC): To confirm H-H and C-H correlations.

Predicted NMR Data (in DMSO-d₆): Note: These are predicted values based on chemical principles. Actual shifts may vary.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	~12.0 - 13.0	Broad singlet	-	Carboxylic acid (-COOH)
^1H	~11.5 - 12.5	Broad singlet	-	Pyridinone OH/NH (tautomer dependent)
^1H	~7.8 - 8.0	Doublet	$J(\text{H-H}) \approx 5\text{-}6 \text{ Hz}$	H-6 (adjacent to N)
^1H	~6.5 - 6.7	Doublet	$J(\text{H-F}) \approx 8\text{-}10 \text{ Hz}$	H-5 (adjacent to F)
^{13}C	~165 - 170	Singlet	-	Carbonyl (-COOH)
^{13}C	~160 - 165	Doublet	$J(\text{C-F}) \approx 240\text{-}260 \text{ Hz}$	C-4 (attached to F)
^{13}C	~158 - 162	Singlet	-	C-2 (attached to OH)
^{13}C	~140 - 145	Doublet	$J(\text{C-F}) \approx 10\text{-}15 \text{ Hz}$	C-6
^{13}C	~110 - 115	Singlet	-	C-3
^{13}C	~105 - 110	Doublet	$J(\text{C-F}) \approx 20\text{-}25 \text{ Hz}$	C-5
^{19}F	-120 to -140	Doublet	$J(\text{F-H}) \approx 8\text{-}10 \text{ Hz}$	Fluorine at C-4

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[9] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".^[10] For **4-Fluoro-2-**

hydroxynicotinic acid, we expect to see characteristic absorptions for the O-H, C=O, C=C, and C-F bonds.

Protocol: FT-IR Functional Group Analysis

- Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:

Wavenumber Range (cm^{-1})	Vibration Type	Functional Group Assignment
3300 - 2500 (broad)	O-H stretch	Carboxylic acid O-H and Pyridinone O-H/N-H
1720 - 1680 (strong)	C=O stretch	Carboxylic acid carbonyl
1650 - 1630 (strong)	C=O stretch	2-Pyridone carbonyl (tautomer)
1610 - 1550	C=C and C=N stretch	Pyridine ring vibrations
1300 - 1200	C-O stretch, O-H bend	Carboxylic acid
1250 - 1100	C-F stretch	Aryl-Fluorine bond

Trustworthiness: The combination of a strong, broad O-H stretch, a sharp C=O absorption, characteristic aromatic ring vibrations, and a C-F stretch provides strong, corroborating evidence for the proposed structure.[11][12]

Thermal Analysis for Physicochemical Stability

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the material's melting behavior, polymorphism, and thermal stability. This information is critical for determining appropriate storage and handling conditions.[13]

Protocol: DSC and TGA Analysis

- Instrumentation: A DSC instrument and a TGA instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- DSC Method:
 - Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
 - An endothermic peak will indicate the melting point of the compound. The melting point of the related 2-Hydroxynicotinic acid is 256-261°C, providing an approximate expected range.[14]
- TGA Method:
 - Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. [15][16]
 - A plot of mass versus temperature will reveal the onset temperature of thermal decomposition.

Data Interpretation: The DSC thermogram provides the melting point (T_m) and heat of fusion (ΔH_{fus}). Sharp melting endotherms are indicative of high purity. The TGA curve shows the temperature at which the compound begins to lose mass, defining its upper thermal stability limit.

Conclusion

The analytical workflow detailed in this guide provides a multi-faceted and robust strategy for the complete characterization of **4-Fluoro-2-hydroxynicotinic acid**. By integrating chromatographic separation with spectroscopic and thermal analyses, researchers and drug developers can establish the identity, purity, structure, and stability of this critical intermediate with a high degree of scientific confidence. Adherence to these protocols will ensure data integrity and support successful research and development outcomes.

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